5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
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Overview
Description
“5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of readily available starting materials . The strategies for synthesis can include isosteric replacement, decreasing numbers of sp2 bonds, variation of substitutions at the 2-position, and conformational restriction .Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by physicochemical properties and spectral data . The pyrimidine ring, an integral part of DNA and RNA, imparts diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the reaction of different nucleophiles and electrophiles . The reactivity of these compounds is due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. Information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .Scientific Research Applications
Synthesis and Chemical Properties
- A study on the synthesis of new fused thiazolo[3,2-a]pyrimidines utilized a pyrimidin-2-thione derivative, which was treated with different reagents to yield various alkylation products, demonstrating the compound's utility in the synthesis of complex heterocycles (Mahmoud & El-Shahawi, 2008).
- Another research elaborated on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, highlighting the compound's potential in generating bioactive molecules with pronounced antimicrobial activity (Bhuiyan et al., 2006).
Structural Analysis and Characterization
- A study focused on the microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones, showcasing a facile method for the synthesis of structurally related compounds, highlighting the versatility and efficiency of microwave-assisted synthesis techniques (Kaur et al., 2011).
- The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm were also investigated, demonstrating the compound's potential utility in developing novel insecticidal agents (Fadda et al., 2017).
Potential Applications and Biological Activity
- Research into the antimicrobial activities of some new thieno and furopyrimidine derivatives was conducted, revealing the synthesis of fused pyrimidines with significant yield and their subsequent antimicrobial activity evaluation, suggesting the compound's relevance in the development of new antimicrobial agents (Hossain & Bhuiyan, 2009).
- The synthesis and structure-activity relationship of thiophene-based heterocycles as potential antimicrobial agents were explored, further supporting the compound's utility in medicinal chemistry and drug discovery processes (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
It’s known that thiophene and its derivatives, which this compound is a part of, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various targets and cause changes that result in their therapeutic effects .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
It’s known that thiophene derivatives have been identified as orally bioavailable and brain penetrating , which suggests that they have good absorption and distribution properties.
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their wide range of therapeutic properties .
Future Directions
Properties
IUPAC Name |
7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S2/c1-2-9-14-12-10(11-15-16-13(18)17(9)11)7-5-3-4-6-8(7)19-12/h2-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLIXZKGHDBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C4=NNC(=S)N14 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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